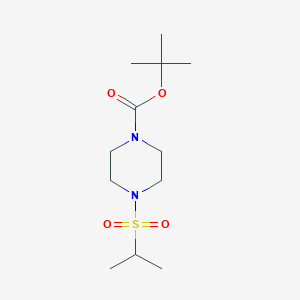![molecular formula C12H14BNO4 B13992885 3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13992885.png)
3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol typically involves a multi-step process. One common method includes the following steps :
Formation of the Benzoxaborole Core: The initial step involves the formation of the benzoxaborole core through a substitution reaction. This is achieved by reacting an aryltrifluoroboronate salt with a suitable nucleophile in the presence of a catalyst.
Nitration: The next step involves the nitration of the benzoxaborole core to introduce the nitro group at the 6-position. This is typically done using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Cyclopentyl Substitution: The final step involves the introduction of the cyclopentyl group at the 3-position. This can be achieved through a substitution reaction using a suitable cyclopentyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the nitro and cyclopentyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halides and bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
作用機序
The mechanism of action of 3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit hypoxia-inducing factors, which play a crucial role in tumor cell survival and proliferation. By inhibiting these factors, the compound can reduce tumor growth and metastasis .
類似化合物との比較
Similar Compounds
Benzo[c][1,2,5]oxadiazoles: These compounds have similar structures but contain different heteroatoms and exhibit different pharmacological activities.
Benzo[c][1,2,5]thiadiazoles: These compounds also have similar structures but contain sulfur atoms and are studied for their anticancer potential.
特性
分子式 |
C12H14BNO4 |
|---|---|
分子量 |
247.06 g/mol |
IUPAC名 |
3-cyclopentyl-1-hydroxy-6-nitro-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C12H14BNO4/c15-13-11-7-9(14(16)17)5-6-10(11)12(18-13)8-3-1-2-4-8/h5-8,12,15H,1-4H2 |
InChIキー |
CTTADLPHSLEWDV-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(C=CC(=C2)[N+](=O)[O-])C(O1)C3CCCC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 5,6-bis(acetyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B13992817.png)
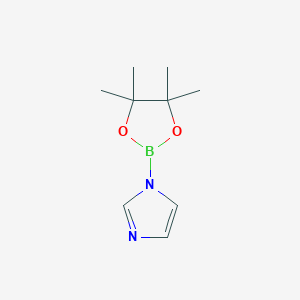
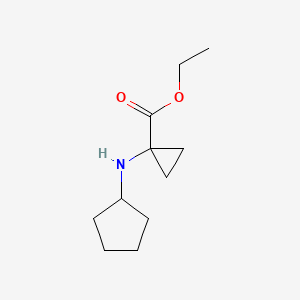
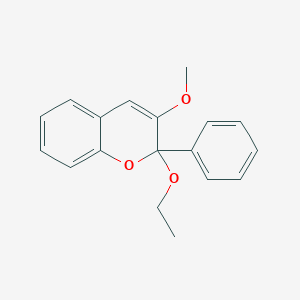
![4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B13992846.png)

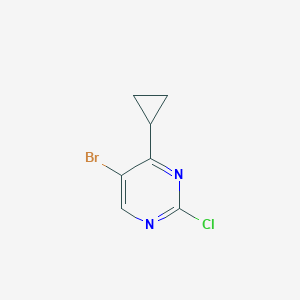
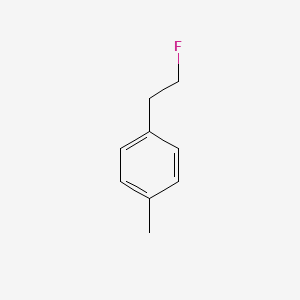
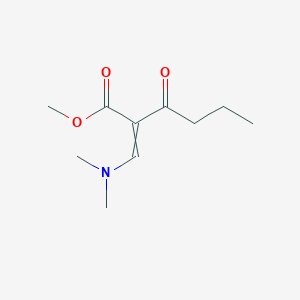
![[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol](/img/structure/B13992869.png)


